11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate
Overview
Description
“11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate” is a chemical compound with potential relevance in various chemical and pharmacological fields. Its structure and properties suggest its potential utility in chemical synthesis and material science.
Synthesis Analysis
The synthesis of compounds similar to “11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate” involves complex organic reactions. For example, Gornostaev et al. (2020) describe the synthesis of related dihydroxybenzoates, highlighting methods that could be applicable to this compound (Gornostaev et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound would typically involve benzene rings, hydroxy groups, and long-chain alkyl groups. The structure is likely to influence its chemical behavior and interactions. For instance, studies on similar compounds by Pless (1976) could provide insights into the molecular structure and its implications (Pless, 1976).
Chemical Reactions and Properties
The chemical reactions and properties of such a compound would be influenced by its functional groups. The presence of hydroxy and benzoate groups suggests reactivity typical of phenols and esters. Research on related compounds, such as that by Patel et al. (2000), can shed light on potential reactivity patterns and chemical properties (Patel et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, would be influenced by its molecular weight and structure. The work of Field et al. (1992) on similar compounds could provide useful parallels for understanding these physical properties (Field et al., 1992).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are likely influenced by the presence of hydroxy and benzoate groups. Research on analogous compounds, such as that by Lodyato et al. (2003), can offer insights into the chemical behavior of similar molecules (Lodyato et al., 2003).
Scientific Research Applications
Chiral Separation and Configuration Determination
The chiral separation of spirocyclic compounds, which are similar in structure to 11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate, has significant implications in pharmaceutical research. These compounds serve various roles, including as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers (Liang, Guo, Liu, & Wei, 2008).
Synthesis of Insect Pheromones
Research on the synthesis of 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid highlights the potential for compounds like 11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate in developing environmentally friendly pest control methods (Ishmuratov et al., 1998).
Novel Compound Synthesis for Biomedical Research
The synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide, demonstrates the versatility of similar compounds in biomedical research, particularly in drug discovery (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Phytochemical Research
Compounds structurally related to 11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate have been isolated from plants like Ardisia arborescens. These compounds, known as ardisinones, exhibit antimicrobial activities, indicating potential applications in natural product-based drug discovery (Zheng, Deng, & Wu, 2004).
Antifungal Activity
Research on alk(en)yl dihydroxybenzoates and dihydroxyphenyl alkanoates, which are structurally similar to the compound , have shown significant antifungal activity. This suggests potential applications in developing new antifungal agents (Nihei, Nihei, & Kubo, 2003).
Liquid Crystal Research
Compounds with structural similarities have been used in the design and synthesis of liquid crystal polymers, indicating potential applications in materials science and nanotechnology (Jonsson, Percec, & Hult, 1991).
properties
IUPAC Name |
11-(3,5-dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCZIASPPCLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3,5-Dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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